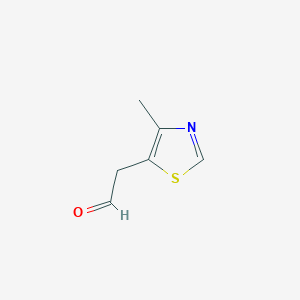

4-Methyl-5-thiazoleacetaldehyde

Description

Contextualization within Thiazole (B1198619) Chemistry Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a foundational scaffold in medicinal and organic chemistry. nih.govresearchgate.net Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net This diverse bioactivity has established the thiazole motif as a privileged structure in drug discovery. researchgate.net The parent compound, thiazole, is a pale yellow liquid with a pyridine-like odor. wikipedia.org

4-Methyl-5-thiazoleacetaldehyde fits within this rich chemical context. The exploration of thiazole chemistry dates back to the late 19th century with Hantzsch's synthesis method. Thiazoles are aromatic in nature, a property conferred by the delocalization of pi-electrons. wikipedia.org This electronic structure makes them versatile building blocks for creating complex, biologically active molecules. The significance of thiazoles is further underscored by their presence in natural products like vitamin B1 (thiamine) and the antibiotic penicillin. nih.govwikipedia.org

Significance of Aldehyde Functionalities in Complex Molecular Systems

The aldehyde functional group (R-CHO) is a cornerstone of organic chemistry, characterized by a carbonyl group (C=O) at the end of a carbon chain. chemistrytalk.orgsolubilityofthings.com This structural feature makes aldehydes highly reactive and susceptible to a variety of chemical transformations. chemistrytalk.orgnih.gov Aldehydes are more reactive than their ketone counterparts due to less steric hindrance and a more electrophilic carbonyl carbon. chemistrytalk.orglibretexts.org

The aldehyde group in this compound is a critical "handle" for synthetic chemists. It readily participates in nucleophilic addition reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. solubilityofthings.com Common reactions involving aldehydes include their oxidation to carboxylic acids, reduction to primary alcohols, and condensation with amines to form imines (Schiff bases). libretexts.orgwikipedia.org These transformations are fundamental in building the molecular complexity required for pharmaceuticals and other functional materials. nih.gov The reactivity of the aldehyde allows for its use as a precursor in the synthesis of more complex thiazole derivatives with potential applications in medicine and industry.

Research Landscape and Knowledge Gaps for this compound

Current research on this compound highlights its role as a key intermediate, particularly in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren pivoxil. nih.gov Various synthetic routes to produce this aldehyde have been explored, aiming for efficiency and environmental friendliness. These methods include the oxidation of its corresponding alcohol, 4-methyl-5-thiazoleethanol (B42058), and the reduction of carboxylic acid derivatives. nih.govgoogle.comgoogle.com

While its application as a synthetic intermediate is well-documented, a comprehensive understanding of the broader biological activities of this compound itself remains an area with knowledge gaps. Although derivatives have shown promise as antifungal agents, direct and extensive studies on the intrinsic antimicrobial or other pharmacological properties of the aldehyde are less common. Furthermore, its potential role in flavor chemistry, given that related thiazole compounds contribute to the aroma of foods, presents another avenue for investigation. medchemexpress.comresearchgate.net The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is known to produce various heterocyclic compounds, and the potential formation and contribution of this compound in such systems is an area ripe for further research. youtube.comresearchgate.netnih.gov

Future research could focus on elucidating the full spectrum of its biological profile, exploring its formation in food systems, and developing novel applications based on the reactivity of its aldehyde functionality.

| Property | Value | Source |

| Molecular Formula | C5H5NOS | chemeo.com |

| Molecular Weight | 127.16 g/mol | chemeo.com |

| Boiling Point | 228.10 °C @ 760.00 mm Hg (estimated) | thegoodscentscompany.com |

| Vapor Pressure | 0.100000 mmHg @ 25.00 °C (estimated) | thegoodscentscompany.com |

| Flash Point | 197.00 °F TCC (91.80 °C) (estimated) | thegoodscentscompany.com |

| logP (o/w) | 0.320 (estimated) | thegoodscentscompany.com |

| Water Solubility | 7956 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5-6(2-3-8)9-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUKAGZEHGMNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Transformational Pathways of 4 Methyl 5 Thiazoleacetaldehyde

Synthetic Methodologies for 4-Methyl-5-thiazoleacetaldehyde

The synthesis of this compound can be achieved through several pathways, with the oxidation of its corresponding alcohol being a prominent method.

Oxidative Conversion from 4-Methyl-5-thiazoleethanol (B42058)

A common and effective method for the preparation of this compound is the oxidation of 4-Methyl-5-thiazoleethanol. nih.gov This transformation typically involves the use of mild oxidizing agents to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

One established procedure involves dissolving 4-Methyl-5-thiazoleethanol in dichloromethane (B109758) and adding it to a cooled mixture of pyridinium (B92312) chlorochromate (PCC) in the same solvent. The reaction is typically stirred for several hours at room temperature, and its progress can be monitored by high-performance liquid chromatography (HPLC). This method is known for its high conversion rates and the ability to produce the target aldehyde with high purity. Other oxidizing agents like manganese dioxide (MnO2), chromium trioxide (CrO3), and sodium hypochlorite (B82951) (NaOCl) have also been reported for this conversion. nih.gov

| Reactant | Reagent | Solvent | Conditions | Product | Purity |

| 4-Methyl-5-thiazoleethanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | 25–30°C, 4–6 hours | This compound | >99% |

Exploration of Alternative Chemical Synthesis Strategies

Beyond the oxidation of 4-Methyl-5-thiazoleethanol, alternative synthetic routes to this compound have been explored. One patented method involves the reduction of a 4-methyl-5-thiazolecarboxylate ester to the corresponding alcohol, 4-methyl-5-hydroxymethyl-thiazole, using sodium borohydride (B1222165) and aluminum trichloride. google.comgoogle.com This alcohol intermediate is then oxidized to the desired aldehyde. google.comgoogle.com However, this process requires stringent anhydrous and low-temperature conditions. google.com

Another approach starts from 4-methylthiazole-5-carboxylic acid, which is converted to its acid chloride. nih.gov Subsequent Rosenmund reduction of the acid chloride, using a palladium on barium sulfate (B86663) (Pd/BaSO4) catalyst, yields this compound. nih.gov This method is considered more environmentally friendly and suitable for industrial-scale production. nih.gov

A different strategy involves a two-step process starting from 4-methylthiazole-5-ethanol. google.com In the first step, it is oxidized to 4-methylthiazole-5-acetic acid. google.com The resulting acid is then heated in the presence of oxygen and a metal salt catalyst, such as a copper or iron salt, to yield 4-methylthiazole-5-formaldehyde. google.com

Reaction Mechanisms and Pathways Involving the Aldehyde Group

The aldehyde functional group in this compound is the center of its reactivity, allowing for a variety of chemical transformations.

Reactivity Profiles of this compound

The aldehyde group in this compound is highly reactive and susceptible to both nucleophilic attack and oxidation. This reactivity is fundamental to its role as a synthetic intermediate. The carbon atom of the carbonyl group is electrophilic, making it a target for nucleophiles. The presence of the adjacent thiazole (B1198619) ring can also influence the reactivity of the aldehyde group through electronic effects.

Pathways Leading to Related Thiazole Derivatives

The aldehyde functionality of this compound provides a gateway to a range of other important thiazole derivatives through oxidation and reduction reactions.

Oxidation to 4-Methyl-5-thiazoleacetic acid: this compound can be readily oxidized to form 4-Methyl-5-thiazoleacetic acid. google.com This transformation can be achieved using various oxidizing agents, including potassium permanganate (B83412) or chromium trioxide. This carboxylic acid derivative is also a valuable building block in organic synthesis.

Reduction to 4-Methyl-5-thiazoleethanol: Conversely, the aldehyde can be reduced back to 4-Methyl-5-thiazoleethanol. This reduction is typically accomplished using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is essentially the reverse of the primary synthetic route and highlights the chemical relationship between these three key thiazole compounds.

| Starting Material | Reaction Type | Reagent(s) | Product |

| This compound | Oxidation | Potassium permanganate, Chromium trioxide | 4-Methyl-5-thiazoleacetic acid |

| This compound | Reduction | Sodium borohydride, Lithium aluminum hydride | 4-Methyl-5-thiazoleethanol |

Derivatization Strategies for Analytical and Application-Oriented Research

The reactive aldehyde group of this compound is a key feature for derivatization, which is crucial for both analytical purposes and the development of new applications. Derivatization can be used to modify the compound's physical and chemical properties, such as its volatility or spectroscopic characteristics, to facilitate analysis by techniques like gas chromatography (GC) or to create new molecules with specific biological activities. mdpi.com

For instance, the aldehyde can react with various amines to form Schiff bases or with hydrazines to produce hydrazones. These reactions are often used to create derivatives with enhanced chromophores for UV-Vis spectrophotometric analysis or to introduce new functionalities for further chemical modification. Such derivatization strategies are instrumental in expanding the utility of this compound in diverse fields of research.

Synthesis of Acetate (B1210297) Derivatives for Research

A key derivative utilized in research is the acetate ester of the corresponding alcohol, 4-methyl-5-thiazoleethanol. This compound, 4-methyl-5-thiazoleethanol acetate, serves as a significant intermediate in the synthesis of more complex molecules. quinoline-thiophene.com Its preparation is a foundational reaction for researchers studying the thiazole moiety.

The primary method for synthesizing 4-methyl-5-thiazoleethanol acetate involves the esterification of 4-methyl-5-thiazoleethanol. quinoline-thiophene.com In a typical procedure, 4-methyl-5-thiazoleethanol is reacted with acetic anhydride. quinoline-thiophene.com The efficiency and success of this reaction are highly dependent on controlling parameters such as temperature and the presence of a suitable catalyst. quinoline-thiophene.com To ensure the reaction proceeds to completion and to minimize the formation of byproducts like carbonized raw materials, the temperature is carefully regulated, often within a moderate high-temperature range, and the mixture is heated under reflux. quinoline-thiophene.com

Following the reaction, a purification process is necessary to isolate the 4-methyl-5-thiazoleethanol acetate in high purity. quinoline-thiophene.com Standard laboratory techniques such as distillation, extraction, and recrystallization are employed to separate the target compound from any unreacted starting materials or byproducts. quinoline-thiophene.com The resulting acetate derivative is a colorless to light yellow or clear brown liquid. chemicalbook.com

The chemical properties of 4-methyl-5-thiazoleethanol acetate are characteristic of esters. It can undergo hydrolysis under either acidic or basic conditions. In an acidic environment, the hydrolysis is a reversible reaction that yields 4-methyl-5-thiazoleethanol and acetic acid. quinoline-thiophene.com Conversely, hydrolysis in an alkaline solution is an irreversible process that produces 4-methyl-5-thiazoleethanol and an acetate salt. quinoline-thiophene.com This derivative is used in research to investigate flavor chemistry and as an intermediate in the synthesis of pharmaceuticals. quinoline-thiophene.comchemicalbook.com

| Reaction Overview: Synthesis of 4-Methyl-5-thiazoleethanol acetate | |

| Starting Material | 4-Methyl-5-thiazoleethanol |

| Reagent | Acetic anhydride |

| Reaction Type | Esterification |

| Key Conditions | Controlled temperature, heating under reflux |

| Product | 4-Methyl-5-thiazoleethanol acetate |

| Purification Methods | Distillation, Extraction, Recrystallization |

Other Functional Group Modifications for Enhanced Study

Beyond the synthesis of acetate derivatives, the functional group on the side chain of the 4-methyl-5-thiazole core can be modified in various ways to facilitate further research and the creation of novel compounds. These transformations primarily involve the oxidation of the alcohol precursor, 4-methyl-5-thiazoleethanol.

One significant transformational pathway is the oxidation of 4-methyl-5-thiazoleethanol to yield the corresponding aldehyde or carboxylic acid. A patented method describes the synthesis of 4-methylthiazole-5-formaldehyde through a two-step process. google.com First, 4-methylthiazole-5-ethanol is oxidized in a solvent using a catalyst to produce 4-methylthiazole-5-acetic acid. google.com This intermediate is then heated in the presence of oxygen and a metal salt catalyst, such as an iron or copper salt, to obtain the final aldehyde product. google.com Other research has focused on the direct oxidation of the side-chain alcohol (4-methyl-5-hydroxymethyl-thiazole) to the aldehyde using various oxidizing agents like pyridinium chlorochromate (PCC) or sodium hypochlorite (NaOCl) with a TEMPO catalyst. google.comnih.govresearchgate.net

Another innovative functional group modification involves using 4-methyl-5-thiazoleethanol to create advanced materials. In one study, a composite material was fabricated by covalently linking 4-methyl-5-thiazoleethanol to graphene oxide via a one-step esterification reaction. medchemexpress.com This modification was undertaken to create a novel material with selective adsorption properties for copper ions (Cu2+) from aqueous solutions, demonstrating the application of this thiazole derivative in materials science and environmental chemistry research. medchemexpress.com

Furthermore, the core thiazole structure itself is a platform for extensive functional group modifications to synthesize libraries of compounds for biological evaluation. mdpi.com For instance, researchers have synthesized series of trisubstituted thiazole derivatives and evaluated their potential as enzyme inhibitors. mdpi.com By reacting precursors like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various amines and other nucleophiles, a diverse range of new molecules can be generated for study. mdpi.com These synthetic strategies highlight the versatility of the 4-methyl-thiazole scaffold in developing new chemical entities for broader scientific investigation. mdpi.comresearchgate.net

| Functional Group Transformation | Starting Compound | Reagents/Conditions | Product | Research Application |

| Oxidation | 4-Methyl-5-thiazoleethanol | Catalyst, Solvent | 4-Methylthiazole-5-acetic acid | Intermediate for aldehyde synthesis google.com |

| Oxidation | 4-Methylthiazole-5-acetic acid | Oxygen, Metal Salt Catalyst | 4-Methylthiazole-5-formaldehyde | Aldehyde synthesis google.com |

| Oxidation | 4-Methyl-5-hydroxymethyl-thiazole | Pyridinium chlorochromate (PCC) or NaOCl/TEMPO | 4-Methyl-5-formyl-thiazole | Aldehyde synthesis google.com |

| Esterification | 4-Methyl-5-thiazoleethanol | Graphene Oxide | Graphene oxide composite | Selective metal ion adsorption medchemexpress.com |

| Substitution | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic amines, thiophenols | Substituted thiazole derivatives | Study of biological activity mdpi.com |

Biotransformation and Metabolic Role of 4 Methyl 5 Thiazoleacetaldehyde

Identification and Characterization as a Biological Metabolite

The presence of 4-Methyl-5-thiazoleacetaldehyde in biological systems is often linked to the breakdown of other compounds, both foreign (xenobiotic) and native (endogenous).

Investigation in Xenobiotic Biotransformation Pathways (e.g., Chlormethiazole Metabolism)

While direct evidence identifying this compound as a primary metabolite of the sedative and hypnotic drug chlormethiazole is not extensively documented in publicly available research, the metabolic pathways of chlormethiazole suggest its potential formation. The metabolism of chlormethiazole is complex and involves the oxidation of its thiazole (B1198619) ring. One identified urinary metabolite in humans is 4,5-dimethylthiazole-N-oxide-S-oxide, indicating that the thiazole core is a target of metabolic enzymes. nih.gov The structural similarity between chlormethiazole and this compound, both containing a 4-methylthiazole (B1212942) ring, points towards shared metabolic routes. It is plausible that this compound exists as a transient intermediate in the degradation pathway of chlormethiazole, even if it is not a major excreted end-product.

Elucidation of Metabolic Fates and Biological Products

The metabolic fate of this compound is more clearly understood in the context of thiamine (B1217682) metabolism. Its precursor, 4-methyl-5-(2-hydroxyethyl)thiazole (MTE), is a known degradation product of thiamine. chemicalbook.comhmdb.ca Once formed, this compound is susceptible to further oxidation. The corresponding carboxylic acid, 4-methylthiazole-5-acetic acid, has been identified as a urinary metabolite of thiamine in various species, including rabbits, dogs, and humans. nih.govacs.org This strongly suggests an in vivo pathway where this compound is oxidized to its carboxylic acid derivative.

Metabolic studies of thiazole derivatives have identified this compound as a transient metabolite during the breakdown of 4-methyl-5-thiazoleethanol (B42058). acs.org The high reactivity of the aldehyde group means it is quickly converted to other products within biological systems.

Enzymatic Mechanisms in Biological Systems

The transformation of this compound is governed by specific enzymes that catalyze its oxidation.

Role of Aldehyde Dehydrogenases and Oxidases in its Metabolism

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the NAD(P)+-dependent oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.org This class of enzymes is central to the detoxification of reactive aldehydes. While specific studies on the interaction of this compound with ALDHs are limited, the general function of these enzymes strongly implies their involvement in its metabolism. The conversion of an aldehyde to a carboxylic acid is a common detoxification pathway, and it is highly probable that an ALDH is responsible for the oxidation of this compound to 4-methylthiazole-5-acetic acid.

Furthermore, the formation of this compound from its alcohol precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, is likely catalyzed by alcohol dehydrogenases. acs.org

Studies on Enzyme Kinetics and Substrate Specificity in Thiazole Metabolism

| Enzyme Family | General Substrates | Potential Role in this compound Metabolism |

| Alcohol Dehydrogenase | Alcohols | Oxidation of 4-methyl-5-(2-hydroxyethyl)thiazole to this compound. acs.org |

| Aldehyde Dehydrogenase | Aldehydes | Oxidation of this compound to 4-methylthiazole-5-acetic acid. frontiersin.org |

Biosynthetic Precursors and Pathways in Microorganisms and Eukaryotes

The biosynthesis of this compound is intrinsically linked to the synthesis of thiamine (Vitamin B1). The thiazole moiety of thiamine, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (Thz-P), is a direct precursor. nih.govacs.org

In prokaryotes such as E. coli and Bacillus subtilis, the biosynthesis of the thiazole ring is a complex process involving multiple enzymes. nih.govacs.org The precursors for the thiazole ring in B. subtilis are glycine, cysteine, and deoxy-D-xylulose-5-phosphate. acs.org The enzyme thiazole synthase (ThiG) is a key player in the formation of the thiazole ring. acs.org

Connection to Thiamine Catabolism and Related Metabolic Pathways

This compound is a key intermediate in the catabolism (breakdown) of thiamine (Vitamin B1). Thiamine is an essential micronutrient, and its degradation is a significant biological process in various organisms. The breakdown of thiamine yields two primary components: a pyrimidine (B1678525) moiety and a thiazole moiety. The latter is often in the form of 4-methyl-5-(β-hydroxyethyl)thiazole.

The metabolic pathway involves the enzymatic oxidation of the ethanol (B145695) side chain of the thiazole moiety. In this process, 4-methyl-5-(β-hydroxyethyl)thiazole is first oxidized to this compound. This reaction is a critical step that subsequently leads to the formation of 4-methylthiazole-5-acetic acid. This acetic acid derivative has been identified as a urinary metabolite of thiamine in various species, including rats, rabbits, dogs, and humans, confirming the in vivo occurrence of this pathway. nih.govcornell.edu The presence of 4-methylthiazole-5-acetic acid as an end product strongly indicates the transient formation of this compound as its direct precursor.

The enzymes responsible for the conversion of aldehydes to carboxylic acids are broadly classified as aldehyde dehydrogenases (ALDHs). frontiersin.org These enzymes are ubiquitous in nature and play a crucial role in various metabolic pathways by detoxifying both endogenous and exogenous aldehydes. frontiersin.org The oxidation of this compound to 4-methylthiazole-5-acetic acid is a classic example of an ALDH-catalyzed reaction. While the specific ALDH isoform responsible for this particular conversion in different organisms is a subject of ongoing research, the fundamental biochemical transformation is well-established.

Thiamine → 4-Methyl-5-(β-hydroxyethyl)thiazole + Pyrimidine moiety → this compound → 4-Methylthiazole-5-acetic acid

This catabolic route is not only a degradation pathway but also part of a "salvage" pathway in some organisms, allowing them to reclaim and utilize components of the thiamine molecule. nih.gov

Microbial Contribution to its Formation and Degradation

Microorganisms play a pivotal role in both the formation and subsequent degradation of this compound as part of the global thiamine cycle. Various bacteria and fungi possess the enzymatic machinery to break down thiamine and utilize its constituents.

Formation:

Soil microorganisms have been shown to metabolize thiamine, leading to the production of its constituent parts. nih.gov For instance, a flavoprotein isolated from a soil microorganism was found to metabolize thiamine to thiamine acetic acid, which implies the intermediate formation of the thiazole aldehyde. nih.gov In bacteria like Salmonella typhimurium, the uptake and metabolism of the thiazole moiety, 4-methyl-5-hydroxyethylthiazole, is an active process, setting the stage for its intracellular conversion to the aldehyde and subsequently the acid. nih.gov The biosynthesis of the thiazole moiety of thiamine in prokaryotes is a complex process, and its degradation is equally intricate, with many microorganisms capable of cleaving the thiamine molecule. nih.govresearchgate.net

Degradation:

The degradation of this compound is primarily carried out by aldehyde dehydrogenases present in a wide array of microbes. frontiersin.org For example, yeast species such as Saccharomyces cerevisiae possess multiple ALDH genes, highlighting their capacity to process various aldehydes. researchgate.net The conversion of the aldehyde to the corresponding carboxylic acid is a detoxification step, as aldehydes can be reactive and potentially toxic to cells.

The table below summarizes the microbial involvement in the metabolism of thiamine and its thiazole derivatives:

| Organism/Group | Role in Thiamine Catabolism | Relevant Compound(s) |

| Soil Microorganisms | Degradation of thiamine to its metabolites. | Thiamine, 4-Methylthiazole-5-acetic acid |

| Salmonella typhimurium | Active transport and metabolism of the thiazole moiety. | Thiamine, 4-Methyl-5-(β-hydroxyethyl)thiazole |

| Phycomyces blakesleeanus | Known to produce 4-methylthiazole-5-acetic acid as a metabolite. | 4-Methylthiazole-5-acetic acid |

| Saccharomyces cerevisiae | Possesses aldehyde dehydrogenases capable of oxidizing aldehydes. | Aldehydes (general) |

The microbial world, therefore, acts as a vast biochemical reactor for the transformation of thiamine and its derivatives, with this compound serving as a fleeting but crucial intermediate in this global nutrient cycle.

Advanced Analytical Methodologies for 4 Methyl 5 Thiazoleacetaldehyde Research

High-Resolution Chromatographic and Spectrometric Techniques

High-resolution chromatographic and spectrometric techniques are fundamental in the analysis of 4-Methyl-5-thiazoleacetaldehyde, offering the sensitivity and selectivity required for its detection in intricate matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolomic Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a robust and extensively utilized technology for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net This technique is particularly powerful for simultaneous measurement of a wide array of chemically diverse compounds, including organic acids, amino acids, and sugars, which are often present alongside this compound in biological samples. researchgate.net In metabolomic studies, GC-MS allows for both untargeted profiling to discover a broad range of metabolites and targeted analysis for the precise quantification of specific compounds. researchgate.netnih.gov

For trace analysis, the high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry enables the detection of this compound at very low concentrations. The process typically involves injecting a prepared sample into the GC system, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis to maximize the amount of analyte reaching the column. |

| Temperature Program | Ramped temperature increase | Optimizes the separation of compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. TOF analyzers offer high mass accuracy. |

Metabolomic profiling using GC-MS often requires derivatization to increase the volatility and thermal stability of non-volatile metabolites. nih.gov However, for a volatile compound like this compound, derivatization may not always be necessary, simplifying the sample preparation process. The resulting mass spectra can be compared against established libraries, such as the NIST mass spectral library, for confident identification. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Exactive Orbitrap Mass Spectrometry (UPLC-QEMS) for Complex Biological Matrices

For the analysis of compounds in complex biological matrices such as plasma, urine, and tissue extracts, liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool. nih.gov It is particularly suited for polar and thermally labile compounds that are not amenable to GC-MS analysis. Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, coupled with high-resolution mass spectrometry like Quadrupole Exactive Orbitrap Mass Spectrometry (QEMS), offers enhanced resolution, sensitivity, and speed of analysis.

The analysis of this compound in biological fluids can be challenging due to the presence of numerous interfering substances. LC-MS and UPLC-QEMS provide the necessary selectivity to distinguish the target analyte from the matrix components. The liquid chromatograph separates the components of the mixture based on their partitioning between a mobile liquid phase and a stationary solid phase. The eluting compounds are then introduced into the mass spectrometer for detection and quantification.

Table 2: LC-MS Parameters for Analysis in Biological Matrices

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase (e.g., C18) or HILIC | C18 columns are used for separating non-polar to moderately polar compounds. HILIC is for highly polar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | The gradient of the mobile phase is adjusted to achieve optimal separation. |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization techniques suitable for a wide range of compound polarities. |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap | QqQ is excellent for targeted quantification (MRM mode). TOF and Orbitrap provide high mass accuracy for identification. |

The high mass accuracy and resolution of instruments like the Q-Exactive Orbitrap MS allow for the confident identification of this compound and its metabolites by providing their elemental composition.

Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for Structural Confirmation

While chromatographic techniques coupled with mass spectrometry are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are indispensable for the unambiguous structural elucidation and confirmation of this compound.

Application of 1D and 2D NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. researchgate.netomicsonline.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the thiazole (B1198619) ring proton, and the aldehyde protons, with their chemical shifts and coupling patterns providing crucial connectivity information. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. omicsonline.org

COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly attached to heteronuclei like ¹³C. omicsonline.org

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together the molecular skeleton. omicsonline.org

These techniques collectively allow for the complete and unambiguous assignment of the structure of this compound.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The infrared or Raman spectrum of this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its specific chemical bonds.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | Stretching | 1740-1720 |

| C-H (Aldehyde) | Stretching | 2850-2800 and 2750-2700 |

| C=N (Thiazole ring) | Stretching | ~1600 |

| C=C (Thiazole ring) | Stretching | ~1550 |

| C-S (Thiazole ring) | Stretching | ~700 |

| C-H (Methyl) | Stretching | 2960-2850 |

These vibrational data serve as a molecular fingerprint and can be used for structural confirmation, often in conjunction with computational calculations to predict the vibrational frequencies.

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex matrices. The goal is to isolate and concentrate the analyte of interest, this compound, while removing interfering substances.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, an organic solvent would be used to extract it from an aqueous sample.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a different solvent, resulting in a cleaner and more concentrated sample.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample (either in the liquid or headspace). The analytes adsorb to the fiber and are then thermally desorbed directly into the GC injector. This method is particularly useful for volatile compounds like this compound.

Derivatization , the chemical modification of an analyte, is often employed in GC-MS to improve chromatographic behavior and detection sensitivity. nih.gov For aldehydes like this compound, derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can form stable oxime derivatives that are more amenable to GC analysis and provide better sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. However, for many applications, the inherent volatility and reactivity of this compound allow for its direct analysis without derivatization.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. nih.govyoutube.com This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. youtube.com The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS). nih.govnih.gov

The choice of fiber coating is critical for the efficient extraction of target analytes. For the analysis of a broad range of volatile compounds, including aldehydes, fibers with mixed-phase coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred due to their ability to adsorb compounds with different polarities and molecular weights. nih.gov Optimization of extraction parameters, including temperature and time, is essential to maximize the recovery of this compound while minimizing the degradation of thermally labile compounds. nih.govnih.gov For instance, a lower extraction temperature can be used for quantification to prevent the formation of new volatile compounds, while a higher temperature might be employed for initial characterization to increase the volatility of the analytes. nih.gov

HS-SPME has been successfully applied to the analysis of volatile compounds in a variety of complex matrices, including food and biological samples. nih.govnih.gov For example, it has been used to characterize the volatile profiles of raw and roasted almonds and to analyze the volatile compounds in beef. nih.govelsevierpure.com The technique's high sensitivity allows for the detection of trace levels of compounds, with detection limits often in the sub-microgram per liter range. nih.gov

Table 1: Key Parameters in HS-SPME for Volatile Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Fiber Coating | The stationary phase coated on the fused-silica fiber. | A mixed-phase fiber like DVB/CAR/PDMS is suitable for capturing the moderately polar aldehyde. |

| Extraction Temperature | The temperature at which the sample is equilibrated and the fiber is exposed to the headspace. | Affects the vapor pressure of the analyte and its partitioning into the headspace. Optimization is needed to ensure efficient extraction without causing degradation. |

| Extraction Time | The duration for which the fiber is exposed to the headspace. | Determines the extent of analyte adsorption onto the fiber. Equilibrium time needs to be established for quantitative analysis. |

| Desorption Temperature | The temperature of the GC inlet used to transfer the analytes from the fiber to the column. | Must be high enough for complete and rapid desorption of this compound without causing thermal breakdown. |

Chemical Derivatization for Enhanced Detection and Separation

Chemical derivatization is a strategy employed to improve the analytical properties of target compounds, particularly for GC analysis. For aldehydes like this compound, derivatization can enhance volatility, improve thermal stability, and introduce specific functional groups that increase the sensitivity of detection by detectors like the electron capture detector (ECD) or mass spectrometer. gcms.cz

A common derivatization agent for carbonyl compounds is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.gov PFBHA reacts with the aldehyde group to form a volatile and thermally stable oxime derivative. The pentafluorobenzyl group makes the derivative highly responsive to ECD, allowing for trace-level detection. gcms.cznih.gov Another widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to form 2,4-dinitrophenylhydrazones. nih.gov These derivatives are often analyzed by high-performance liquid chromatography (HPLC) but can also be analyzed by GC-MS. nih.govnih.gov

The derivatization process typically involves mixing the sample containing this compound with the derivatizing reagent under specific pH and temperature conditions to ensure complete reaction. chromatographyonline.com The choice of reagent and reaction conditions depends on the specific analytical requirements and the nature of the sample matrix. gcms.cz For instance, in-drop derivatization combines extraction and derivatization in a single step, where a microdrop of a solvent containing the derivatizing reagent is suspended in the headspace of the sample. researchgate.net

Table 2: Common Derivatization Reagents for Aldehydes

| Reagent | Derivative Formed | Analytical Advantage |

| o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Increased volatility and high sensitivity with Electron Capture Detector (ECD). gcms.cznih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Stable derivatives suitable for both HPLC and GC-MS analysis. nih.gov |

| 2,4,6-Trichlorophenylhydrazine (TCPH) | Hydrazone | Forms chlorinated derivatives suitable for GC analysis. researchgate.net |

Computational and Chemoinformatic Approaches in Analysis

Molecular Modeling and Spectroscopic Prediction (e.g., Density Functional Theory for Spectral Assignment)

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in the research of this compound. researchgate.netkbhgroup.in DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra. researchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental data, such as infrared (IR) and Raman spectra, and for confirming the structure of the molecule. kbhgroup.inresearchgate.net

By calculating the vibrational frequencies, researchers can make detailed assignments of the experimental IR and NMR spectra. kbhgroup.iniu.edu.sa This is particularly useful for complex molecules where spectral interpretation can be challenging. The agreement between the computed and experimental spectra provides a high degree of confidence in the structural assignment. kbhgroup.inresearchgate.net Furthermore, DFT can be used to study the molecule's reactivity and electronic properties by calculating parameters like frontier molecular orbital energies (HOMO and LUMO) and molecular electrostatic potential (MEP). kbhgroup.inacs.org

For example, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to study the structural and spectroscopic properties of various thiazole derivatives. kbhgroup.in The results of these calculations, including bond lengths, bond angles, and vibrational frequencies, have shown good agreement with experimental data. researchgate.netkbhgroup.in

Table 3: Applications of DFT in this compound Research

| Application | Description | Significance |

| Geometric Optimization | Calculation of the most stable three-dimensional structure of the molecule. | Provides accurate bond lengths and angles, which are fundamental for understanding its chemical behavior. researchgate.netkbhgroup.in |

| Vibrational Frequency Calculation | Prediction of the frequencies and intensities of infrared and Raman spectral bands. | Aids in the assignment of experimental spectra, confirming the molecular structure. kbhgroup.inresearchgate.net |

| Electronic Property Calculation | Determination of electronic parameters such as HOMO-LUMO energy gap and molecular electrostatic potential. | Offers insights into the molecule's reactivity, stability, and potential interaction sites. kbhgroup.inacs.org |

| NMR Chemical Shift Prediction | Calculation of the expected chemical shifts for 1H and 13C NMR spectroscopy. | Assists in the interpretation and assignment of complex NMR spectra. iu.edu.sa |

Data Processing and Metabolite Identification Algorithms

The analysis of complex samples containing this compound, especially in the context of metabolomics or flavoromics, generates large and complex datasets. numberanalytics.comusda.gov Advanced data processing and metabolite identification algorithms are essential to extract meaningful information from this raw data. metwarebio.comnih.gov

The initial steps in data processing, often referred to as preprocessing, include noise reduction, baseline correction, and peak alignment. metwarebio.com Following preprocessing, statistical and bioinformatics tools are used for data analysis. numberanalytics.com Multivariate statistical methods, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), are widely used to identify significant differences in metabolite profiles between sample groups. nih.gov

For the identification of unknown metabolites, including this compound, various algorithms and databases are employed. These algorithms often rely on matching the experimental mass spectra and retention times with entries in spectral libraries. nih.gov Machine learning-based approaches, such as FlavorMiner, are also emerging as powerful tools for predicting the flavor profiles of molecules from their chemical structures, which can aid in the identification of flavor-active compounds. nih.gov In cases where a standard is not available, high-resolution mass spectrometry can provide accurate mass measurements, which are then used to predict the elemental composition of the unknown compound. nih.gov

The integration of data from multiple analytical platforms (e.g., GC-MS and LC-MS) and the use of sophisticated data analysis strategies are crucial for the comprehensive characterization of the chemical profile of a sample and the confident identification of compounds like this compound. nih.gov

Interdisciplinary Research Perspectives and Future Directions

Ecological and Environmental Research on Thiazole (B1198619) Aldehydes

Research into the environmental footprint of thiazole derivatives is a growing area of concern and study. The widespread use of these compounds in pharmaceuticals and industry necessitates an understanding of their behavior and effects once they enter the environment.

Thiazole derivatives are increasingly being identified as emerging pollutants in various aquatic environments. nih.gov The thiazole core is a structural feature in several significant commercial products, including plasticizers, fungicides, and non-steroidal anti-inflammatory drugs. nih.gov Consequently, these compounds and their derivatives have been detected in different aquatic ecosystems, raising concerns about their persistence and long-term effects. nih.gov

The environmental fate of these compounds is influenced by their chemical stability and susceptibility to degradation. Research has shown that thiazole pollutants can be broken down through advanced oxidation processes (AOPs) which utilize highly reactive hydroxyl radicals. nih.gov Another degradation pathway is through photocatalysis, where materials like thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs) have demonstrated the ability to rapidly degrade organic pollutants under visible light. mdpi.com These studies are crucial for assessing the environmental persistence of compounds like 4-Methyl-5-thiazoleacetaldehyde and for developing effective remediation technologies.

Once in the environment, thiazole aldehydes and related compounds can interact with various components of an ecosystem. As organic pollutants, they pose a direct threat to aquatic organisms. nih.gov The biological activity inherent in the thiazole structure means these compounds can interact with different molecular targets, including enzymes and receptors in microbes and other organisms. researchgate.netnih.gov

The thiazole ring's structure, with its sulfur and nitrogen atoms, allows it to participate in various biological interactions, which can lead to antimicrobial and antifungal effects. This same reactivity raises questions about their potential to disrupt microbial communities and other sensitive ecological balances. Furthermore, the ability of thiazole compounds to adsorb onto surfaces and form complexes with metals suggests they could influence the biogeochemical cycling of various elements in the environment. researchgate.net

Bioproduction and Biocatalysis Research

Harnessing biological systems for the synthesis and degradation of chemicals is a cornerstone of green chemistry. Research in this area focuses on developing enzymatic and microbial processes that are more sustainable and efficient than traditional chemical methods.

Biocatalysis offers an environmentally friendly alternative to conventional chemical synthesis. nih.gov Enzymatic synthesis routes for this compound have been explored to create more sustainable production methods. For instance, the use of enzymes such as α-amylase presents an eco-friendly alternative to traditional catalysis for producing this aldehyde.

The broader field of biocatalysis has demonstrated the power of using specific enzymes for complex chemical transformations. nih.gov Classes of enzymes like oxidoreductases, peroxygenases, and transaminases are used in various industrial applications to produce fine chemicals and pharmaceuticals with high selectivity and under mild reaction conditions. nih.gov Peroxygenases, for example, are particularly promising as they use hydrogen peroxide, a relatively clean oxidant, and can achieve very high turnover rates, making them attractive for industrial-scale synthesis. nih.gov

Table 1: Comparison of Synthesis Approaches for Thiazole Aldehydes

| Method | Key Features | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Uses reagents like phosphorus oxychloride or pyridinium (B92312) chlorochromate (PCC). | Well-established and scalable. | Often involves hazardous reagents and may produce significant waste. |

| Enzymatic Synthesis (Biocatalysis) | Employs enzymes like α-amylase or other oxidoreductases. nih.gov | Eco-friendly, high selectivity, mild reaction conditions. nih.gov | Enzyme stability and cost can be limitations; process optimization is required. nih.gov |

Bioremediation is an emerging strategy that uses biological systems, primarily enzymes and microorganisms, to clean up environmental pollutants. nih.gov This approach is often safer, more cost-effective, and less disruptive than traditional physicochemical methods. nih.gov

For thiazole-based pollutants, enzymatic bioremediation has shown significant promise. Studies using chloroperoxidase, an oxidoreductase enzyme, have demonstrated the effective degradation of a model thiazole compound. nih.gov This process can be more efficient than some advanced oxidation processes. nih.gov The development of such enzymatic systems is a key area of research for addressing water contamination by industrial chemicals. Another innovative approach involves using specially designed materials like covalent organic frameworks (COFs) that can act as photocatalysts to break down pollutants. mdpi.com

Theoretical Studies on Structure-Activity Relationships

Theoretical and computational chemistry provide powerful tools for understanding how the molecular structure of a compound like this compound dictates its chemical reactivity and biological activity.

Structure-activity relationship (SAR) studies are fundamental to designing new molecules with desired properties. nih.govnih.gov For thiazole derivatives, theoretical studies often employ quantum chemical methods like density functional theory (DFT). researchgate.net These studies analyze global and local reactivity descriptors to predict how a molecule will behave in a chemical reaction. researchgate.net

The electronic structure of the thiazole ring is a key determinant of its reactivity. The π-electron density is calculated to be highest at the C5 position, which is precisely where the acetaldehyde (B116499) group is attached in this compound. This high electron density makes the C5 position reactive toward electrophilic substitution. mdpi.com The aldehyde group at this position serves as a critical "handle" for further chemical modifications. Theoretical models, such as the analysis of Fukui functions and the Hard-Soft-Acid-Base (HSAB) principle, can explain and predict the selectivity of chemical reactions involving the thiazole ring. researchgate.net This predictive power is invaluable for designing novel thiazole-based compounds with specific biological or material science applications. researchgate.net

Computational Chemistry for Electronic Structure and Reactivity

The unique reactivity of this compound is fundamentally governed by its electronic structure. Computational chemistry provides a powerful lens through which to understand the distribution of electrons within the molecule and, consequently, its chemical behavior.

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is the cornerstone of this compound's chemistry. The presence of these heteroatoms imparts a degree of aromaticity to the ring. Quantum chemical calculations reveal that the π-electron density is highest at the C5 position of the thiazole ring. This electron-rich nature at C5 makes it a prime target for electrophilic substitution reactions.

Furthermore, the aldehyde group (-CHO) attached to the C5 position is a critical functional group that dictates much of the compound's reactivity. The electronegative oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity of the aldehyde group allows this compound to readily participate in a variety of chemical reactions, including the formation of Schiff bases and hydrazones. This versatility makes it a valuable intermediate in organic synthesis.

Predictive Modeling of Biochemical Transformations

In biological systems, this compound is recognized as a transient metabolite, most notably in the degradation pathway of thiamine (B1217682) (Vitamin B1). Its precursor, 4-methyl-5-thiazoleethanol (B42058), undergoes oxidation to yield the acetaldehyde derivative. This transformation is catalyzed by alcohol dehydrogenase enzymes.

Predictive modeling of such biochemical transformations is a burgeoning field that leverages computational algorithms to simulate metabolic pathways. These models can forecast the metabolic fate of a compound based on its chemical structure and the known enzymatic repertoire of an organism. For this compound, predictive models can help elucidate the kinetics of its formation from 4-methyl-5-thiazoleethanol and its subsequent conversion to other metabolites, such as 4-methyl-5-thiazoleacetic acid through the action of aldehyde dehydrogenases.

Moreover, broader metabolic models of thiazole-containing compounds suggest that the thiazole ring itself can undergo cleavage. One postulated pathway involves the microsomal epoxidation of the C=C double bond within the thiazole ring. The resulting epoxide is then hydrolyzed and decomposes to yield thioamides and α-dicarbonyl fragments. Predictive modeling can help assess the likelihood of such pathways for this compound under various physiological conditions.

Potential as a Biomarker in Biological Studies

The presence and concentration of specific small molecules can serve as indicators, or biomarkers, of a particular biological state or disease. There is growing interest in the potential of this compound as a biomarker in various biological contexts.

Given that it is a metabolite of 4-methyl-5-thiazoleethanol, a compound found in a variety of foods and also produced during the thermal degradation of thiamine, the detection of this compound in biological samples could be indicative of dietary intake or specific metabolic processes. fragranceconservatory.com For instance, its precursor has been identified as a potential biomarker for the consumption of foods like beer, cocoa, and citrus fruits. fragranceconservatory.com

Furthermore, alterations in thiamine metabolism have been linked to several pathological conditions. As a direct downstream metabolite, this compound could serve as a more immediate and sensitive biomarker for disturbances in these pathways. Predictive models for thiamine responsive disorders are being developed, and the inclusion of metabolites like this compound could enhance their diagnostic and prognostic accuracy. nih.govusda.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-5-thiazoleacetaldehyde, and how can its purity be validated?

- Methodology : The compound is synthesized via condensation reactions involving thiazole precursors and aldehydes. For example, refluxing chloroacetic acid with aromatic aldehydes in ethanol/acetic acid mixtures (1:4 v/v) at 50–60°C for 3–5 hours yields thiazolidinone derivatives, which can be functionalized further . Purity is confirmed via melting point analysis, elemental composition (C, H, N, S), and spectroscopic techniques (IR for aldehyde C=O stretch ~1700 cm⁻¹; ¹H NMR for thiazole proton signals at δ 8.5–9.5 ppm) .

Q. How is this compound structurally characterized to confirm regioselectivity?

- Methodology : X-ray crystallography resolves the thiazole-aldehyde orientation, while 2D NMR (COSY, HSQC) maps coupling between the aldehyde proton and adjacent thiazole methyl group. Computational methods (DFT) predict electronic distributions, corroborating experimental data .

Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?

- Methodology : Oxidation with mCPBA converts the aldehyde to a carboxylic acid, while NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the thiazole ring. Substituent effects are studied via Hammett plots to quantify electronic influences .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity, such as enzyme inhibition?

- Methodology : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position enhances binding to kinase active sites (e.g., EGFR). Docking simulations (AutoDock Vina) and MM/GBSA free-energy calculations predict binding affinities, validated by IC₅₀ assays . For example, fluorophenyl derivatives show 10-fold higher inhibition than methoxy analogs due to hydrophobic pocket interactions .

Q. How can computational modeling resolve contradictions in reported activity data for thiazole-acetaldehyde derivatives?

- Methodology : MD simulations (AMBER) assess conformational stability of ligand-protein complexes. Conflicting IC₅₀ values may arise from solvent accessibility differences in crystal structures (e.g., PDB 3POZ vs. 4XK1). Free-energy perturbation (FEP) quantifies substituent-induced binding energy changes .

Q. What experimental strategies mitigate side reactions during multi-step syntheses of this compound derivatives?

- Methodology : Protecting the aldehyde group with trimethylsilyl chloride prevents undesired nucleophilic additions. Monitoring reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) ensures intermediates are isolated before subsequent functionalization. Catalytic Sc(OTf)₃ improves yields in Knoevenagel condensations .

Methodological Considerations

- Handling Precautions : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Quench aldehyde-containing waste with NaHSO₃ before disposal .

- Data Validation : Cross-validate NMR assignments using DEPT-135 and HMBC to distinguish thiazole C-2/C-5 signals. High-resolution mass spectrometry (HRMS) confirms molecular formulas within 5 ppm error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.